![molecular formula C11H12BrNO B187526 (3-Bromobenzoyl)pyrrolidine CAS No. 346721-91-3](/img/structure/B187526.png)
(3-Bromobenzoyl)pyrrolidine
Overview
Description
“(3-Bromobenzoyl)pyrrolidine” is an organic compound that consists of a benzene ring, a pyrrolidine ring, and a bromine atom attached to the benzene ring at the meta position. It has a molecular weight of 254.13 .
Synthesis Analysis
“(3-Bromobenzoyl)pyrrolidine” can be synthesized in several ways, including the reaction of pyrrolidine with 3-bromobenzoyl chloride or via the Suzuki-Miyaura cross-coupling reaction. The synthesis of pyrrolidines has been widely studied and various methods have been developed .Molecular Structure Analysis
The molecular formula of “(3-Bromobenzoyl)pyrrolidine” is C11H12BrNO . The InChI code is 1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 .Physical And Chemical Properties Analysis
“(3-Bromobenzoyl)pyrrolidine” is a white crystalline solid with a molecular weight of 289.17 g/mol. It has a melting point of 119-121°C and a boiling point of 492.6°C. The compound is slightly soluble in water and highly soluble in organic solvents such as ethanol and acetone. Its density is predicted to be 1.469±0.06 g/cm3 .Scientific Research Applications
Drug Discovery and Development
(3-Bromobenzoyl)pyrrolidine: is a valuable scaffold in medicinal chemistry due to its pyrrolidine ring, which is a common feature in biologically active compounds. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of pharmacophore space due to its sp3 hybridization . This compound can be used to synthesize novel drug candidates with selective biological activity.
Structure-Activity Relationship (SAR) Studies
The stereochemistry of (3-Bromobenzoyl)pyrrolidine can significantly influence its biological profile. Different stereoisomers and spatial orientations of substituents can lead to varied binding modes to enantioselective proteins, which is crucial for SAR studies . Researchers can use this compound to investigate the impact of steric factors on biological activity.
Synthesis of Bioactive Molecules
The pyrrolidine ring of (3-Bromobenzoyl)pyrrolidine is often incorporated into bioactive molecules for the treatment of human diseases. It can be used to create compounds with target selectivity characterized by the pyrrolidine ring and its derivatives, such as pyrrolizines and prolinol derivatives .
Proteomics Research
As a proteomics research tool, (3-Bromobenzoyl)pyrrolidine can be used to study protein interactions and functions. Its ability to interact with various proteins due to its structural features makes it a candidate for probing biological pathways .
Molecular Structure Analysis
The heterocyclic ring present in (3-Bromobenzoyl)pyrrolidine is a key feature for molecular structure analysis. It can be used to study the influence of heterocyclic structures on the properties of molecules.
Pharmacophore Modeling
The three-dimensional coverage provided by the non-planarity of the pyrrolidine ring, a phenomenon called “pseudorotation,” is significant for pharmacophore modeling(3-Bromobenzoyl)pyrrolidine can be used to model pharmacophores that mimic the spatial orientation of biological targets .
properties
IUPAC Name |
(3-bromophenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWDUMGAQDJYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354197 | |
Record name | (3-BROMOBENZOYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromobenzoyl)pyrrolidine | |
CAS RN |
346721-91-3 | |
Record name | (3-BROMOBENZOYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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